3-(aminomethyl)-1-methylpyrrolidin-3-ol, bis(trifluoroacetic acid)
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Overview
Description
3-(aminomethyl)-1-methylpyrrolidin-3-ol, bis(trifluoroacetic acid) is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a pyrrolidine ring with an aminomethyl group and a hydroxyl group, and it is stabilized by bis(trifluoroacetic acid).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1-methylpyrrolidin-3-ol typically involves the reaction of 1-methylpyrrolidin-3-ol with formaldehyde and ammonia or an amine under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-1-methylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or other amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(aminomethyl)-1-methylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-1-methylpyrrolidin-3-ol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
1-methylpyrrolidin-3-ol: Lacks the aminomethyl group.
3-(aminomethyl)pyrrolidine: Lacks the hydroxyl group.
Uniqueness
3-(aminomethyl)-1-methylpyrrolidin-3-ol is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2613382-78-6 |
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Molecular Formula |
C10H16F6N2O5 |
Molecular Weight |
358.23 g/mol |
IUPAC Name |
3-(aminomethyl)-1-methylpyrrolidin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2O.2C2HF3O2/c1-8-3-2-6(9,4-7)5-8;2*3-2(4,5)1(6)7/h9H,2-5,7H2,1H3;2*(H,6,7) |
InChI Key |
KOUMJIFSTQKEOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)(CN)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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